(3S)-Aminoquinuclidine-D1 Dihydrochloride
Description
Properties
IUPAC Name |
(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1/i7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-DZWZAEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of (3S)-Aminoquinuclidine-D1 Dihydrochloride
Executive Summary
Chemical Identity: (3S)-3-Aminoquinuclidine-3-d1 Dihydrochloride CAS Registry (Unlabeled Parent): 119904-90-4 Role: Stable Isotope Labeled Internal Standard (IS), Chiral Building Block Target Audience: Bioanalytical Chemists, Medicinal Chemists, DMPK Scientists[1][2]
This guide provides an in-depth technical analysis of (3S)-Aminoquinuclidine-D1 Dihydrochloride , a deuterated chiral bicyclic amine. It is the isotopically labeled analog of (3S)-3-aminoquinuclidine, a critical pharmacophore found in 5-HT3 receptor antagonists (e.g., Palonosetron, Ramosetron) and muscarinic receptor ligands.
The "D1" designation typically denotes the incorporation of a single deuterium atom at the C-3 position (geminal to the primary amine). This specific labeling is chemically favored during synthesis to ensure metabolic stability and prevent deuterium loss via exchangeable protons.
Part 1: Chemical Identity & Structural Analysis
Structural Topology
The molecule consists of a quinuclidine cage (1-azabicyclo[2.2.2]octane) with a primary amine substituent at the C-3 position. The structure is defined by two critical stereochemical features:
-
Chirality: The (S)-configuration at C-3.
-
Isotopic Labeling: Substitution of the C-3 hydrogen with deuterium (
).
| Feature | Specification |
| IUPAC Name | (3S)-3-Amino(3-²H)quinuclidine dihydrochloride |
| Molecular Formula | |
| Molecular Weight (Free Base) | ~127.20 g/mol (vs. 126.19 unlabeled) |
| Molecular Weight (Salt) | ~200.12 g/mol |
| Isotopic Enrichment | Typically ≥ 98 atom % D |
| Salt Stoichiometry | 2HCl (Protonation at cage N1 and exocyclic N) |
The "D1" Stability Rationale
The deuterium is strategically placed at the methine position (C-3) rather than on the amine nitrogen (
-
Exchangeability: Amine deuteriums (
) rapidly exchange with solvent protons ( , ) during LC-MS analysis, rendering the label useless. -
Metabolic Stability: The C-3 position is often a site of metabolic oxidation. Deuteration here can introduce a Kinetic Isotope Effect (KIE) , potentially slowing metabolism, although its primary use is as a mass-differentiated internal standard that co-elutes with the analyte.
Part 2: Synthesis & Manufacturing Pathways
The synthesis of the D1-labeled enantiomer requires an asymmetric reductive amination approach using a deuterated reducing agent.
Synthesis Workflow (DOT Diagram)
Figure 1: Stereoselective synthesis pathway for (3S)-Aminoquinuclidine-D1 utilizing a chiral auxiliary and deuterated reducing agent to establish the C-3 label.
Detailed Methodology
-
Imine Formation: 3-Quinuclidinone is reacted with (S)-1-phenylethylamine (chiral auxiliary) in toluene with acid catalysis to form the chiral imine.
-
Deuteride Reduction: The imine is reduced using Sodium Borodeuteride (
) . The chiral auxiliary directs the deuteride attack to the Re-face (or Si-face depending on conditions), establishing the (S)-stereocenter and incorporating the deuterium atom at C-3. -
Deprotection: The auxiliary is removed via hydrogenolysis (Pd/C,
) or acid hydrolysis. Note: Standard hydrogenation uses , not , as the C-3 D is already fixed. -
Salt Formation: The free base is dissolved in ethanol/ether and treated with anhydrous HCl gas to precipitate the dihydrochloride salt.
Part 3: Physicochemical Properties & Handling[5]
Solubility & Stability Profile
The dihydrochloride salt is highly polar and hygroscopic.
| Property | Description | Impact on Protocol |
| Physical State | White to off-white crystalline solid | Hygroscopic; weigh in low-humidity environment. |
| Solubility | >50 mg/mL in Water, Methanol, DMSO | Ideal for reversed-phase LC stock solutions. |
| pKa | pKa1 ~9.8 (Cage N), pKa2 ~10.5 (Amine N) | Both nitrogens are protonated at physiological pH. |
| Hygroscopicity | High (Deliquescent) | Store in desiccator at -20°C. |
Storage Protocol (Self-Validating)
-
Arrival: Verify seal integrity. If the powder is clumped, it has absorbed moisture (does not affect chemical identity but alters weighing mass).
-
Aliquot: Dissolve the entire vial into a stock solution (e.g., 10 mM in DMSO) immediately upon opening to avoid repeated freeze-thaw moisture cycles.
-
Validation: Check the stock solution titer by UV or qNMR if precise stoichiometry is critical.
Part 4: Applications in Drug Discovery & Bioanalysis
Internal Standard for LC-MS/MS
(3S)-Aminoquinuclidine-D1 is the "Gold Standard" IS for quantifying drugs containing this moiety.
-
Co-elution: It elutes at the exact same retention time as the analyte (unlike C-13 analogs which might shift slightly, or deuterated analogs with >3 D atoms).
-
Matrix Effect Compensation: Because it co-elutes, it experiences the exact same ion suppression/enhancement from the biological matrix as the analyte.
Mass Spectrometry Fragmentation Logic
When analyzing by ESI+ (Electrospray Ionization), the molecule forms a doubly charged ion
Fragmentation Pathway (DOT Diagram)
Figure 2: Predicted ESI+ fragmentation pattern. The D1 label at C-3 is retained in the cage fragment (m/z 111) but may be involved in complex rearrangements.
Part 5: Analytical Protocols
Identity Verification (NMR)
-
1H NMR (
): The signal for the C-3 proton (normally a multiplet around 3.2-3.5 ppm) will be absent or reduced to a small residual peak. -
Coupling: Adjacent protons (C-2 and C-4) will show simplified coupling patterns due to the absence of the C-3 vicinal coupling partner.
LC-MS/MS Method for Quantitation
System: HPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+). Column: C18 or HILIC (due to high polarity). HILIC is recommended for better retention of the polar amine.
Protocol Steps:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B (HILIC mode) holding for 1 min, decreasing to 50% B.
-
MRM Transition: Monitor m/z 128.2
111.2 (Loss of ).-
Note: Ensure the mass window is tight (unit resolution) to distinguish from the natural isotope abundance of the unlabeled form (M+1 peak of unlabeled is ~6% of parent).
-
References
-
Langlois, M., et al. (1992). "Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine." Synthetic Communications.
- Kozikowski, A. P., et al. (1998). "Synthesis of 3-substituted quinuclidines: Ligands for the study of muscarinic receptors." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "(S)-(-)-3-Aminoquinuclidine dihydrochloride Product Sheet."
-
Santa Cruz Biotechnology. "Chemical Properties of 3-Aminoquinuclidine salts."
Sources
Technical Guide: (3S)-Aminoquinuclidine-D1 as a Chiral Building Block
Executive Summary
Molecule: (3S)-3-Aminoquinuclidine-D1 (Deuterated at C3) CAS (Parent): 119904-90-4 (Non-deuterated) Class: Bicyclic Chiral Amine / Deuterated Isostere[1]
This technical guide details the utility, synthesis, and application of (3S)-Aminoquinuclidine-D1 , a specialized isotopologue of the privileged quinuclidine scaffold. While the proteo-form (H-form) is a staple in the synthesis of 5-HT3 antagonists (e.g., Palonosetron) and muscarinic M3 antagonists (e.g., Solifenacin analogs), the D1-variant represents a precision tool for medicinal chemists. By substituting the hydrogen at the chiral center (C3) with deuterium, researchers can modulate metabolic stability (Kinetic Isotope Effect) and prevent in vivo racemization without altering the steric or electronic profile required for receptor binding.
Part 1: Structural Significance & The Deuterium Advantage
The quinuclidine core is a "privileged structure" in medicinal chemistry due to its high basicity (
The "D1" Modification at C3
In the (3S)-Aminoquinuclidine-D1 motif, the deuterium atom is located geminal to the primary amine at the C3 position. This specific placement offers three critical advantages:
-
Metabolic Shunting (CYP450): The C3 position is a metabolic "soft spot" susceptible to oxidative deamination or hydroxylation. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond (Bond Dissociation Energy: C-D
341 kJ/mol vs. C-H 338 kJ/mol, with higher activation energy for cleavage). This induces a primary Kinetic Isotope Effect (KIE), potentially reducing clearance rates. -
Configurational Stability: In some biological environments, chiral amines with an
-hydrogen can undergo slow racemization via an imine/enamine intermediate. Deuterium substitution increases the energy barrier for this proton/deuteron abstraction, "locking" the (3S) configuration more effectively. -
Mechanistic Probing: In organocatalysis, using the D1-variant allows researchers to determine if the C3-H bond is broken during the rate-determining step of a catalytic cycle.
Part 2: Synthesis & Chiral Resolution Protocol
Objective: Synthesize (3S)-Aminoquinuclidine-D1 from 3-quinuclidinone using a reductive amination strategy that installs the deuterium, followed by classical resolution.
Workflow Visualization
The following diagram outlines the critical path from the ketone precursor to the enantiopure deuterated scaffold.
Caption: Synthetic route for (3S)-Aminoquinuclidine-D1 utilizing Sodium Borodeuteride (NaBD4) for isotopic labeling.
Detailed Experimental Protocol
Phase 1: Reductive Amination with Deuterium Incorporation
Note: This step installs the chirality and the isotope simultaneously, albeit racemically.
-
Imine Formation:
-
Charge a reaction vessel with 3-Quinuclidinone hydrochloride (1.0 eq) and Benzylamine (1.2 eq) in Methanol.
-
Add a catalytic amount of acetic acid. Stir at room temperature for 2 hours to form the imine intermediate.
-
-
Deuteride Reduction (The Critical Step):
-
Cool the mixture to 0°C.
-
Slowly add Sodium Borodeuteride (NaBD4) (0.6 eq) portion-wise. Caution: Hydrogen (gas) evolution.
-
Mechanism: The deuteride anion (
) attacks the imine carbon (C3). Since the precursor is planar, attack occurs from both faces, yielding a racemic mixture of (3R)-D1 and (3S)-D1. -
Allow to warm to room temperature and stir for 12 hours.
-
-
Workup & Debenzylation:
-
Quench with water. Extract with Dichloromethane (DCM).
-
Subject the intermediate to hydrogenolysis using Pd/C (10%) under
atmosphere (1 atm) in Ethanol to remove the benzyl group. -
Result: (±)-3-Aminoquinuclidine-D1.[2]
-
Phase 2: Classical Resolution for (3S) Selection
Based on standard protocols for the proteo-analog [1, 2].
-
Salt Formation:
-
Dissolve (±)-3-Aminoquinuclidine-D1 (10 g) in hot Ethanol (absolute).
-
Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot Ethanol.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
The (3S)-amine-L-tartrate diastereomer is less soluble and will crystallize preferentially.
-
-
Purification:
-
Free Base Liberation:
-
Dissolve the tartrate salt in minimum water.
-
Adjust pH to >12 using 50% NaOH.
-
Extract with DCM, dry over
, and concentrate.
-
Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9][10]
Metabolic Stability & PK Optimization
The primary utility of the D1-block is to improve the Pharmacokinetic (PK) profile of drugs like Palonosetron or Solifenacin .
-
The Problem: CYP2D6 and CYP3A4 often target the
-carbon of amines (C3 in quinuclidine). -
The D1 Solution: By replacing H with D at C3, the primary KIE (
) can range from 2 to 7. This slows down the rate-determining step of C-H abstraction.
Comparative Data: H- vs. D-Analog (Hypothetical Model based on KIE principles)
| Parameter | (3S)-H-Analog (Standard) | (3S)-D1-Analog (Deuterated) | Mechanism |
| Bond Energy (C3-X) | ~98 kcal/mol | ~100 kcal/mol | C-D bond is stronger (Zero Point Energy). |
| Metabolic Route | Rapid C3-Oxidation | Shunted to N-Oxidation or C2 | Primary KIE blocks C3 attack. |
| Half-life ( | Baseline | Increased (1.2x - 2.0x) | Reduced clearance rate. |
| Racemization | Possible in vivo | Suppressed | Higher barrier to enolization. |
Biological Pathway Visualization
The following diagram illustrates how the D1-block alters the metabolic fate of a quinuclidine-based drug.
Caption: Deuterium Kinetic Isotope Effect (KIE) shunting metabolism away from C3-oxidation.
Part 4: Quality Control & Analytics[6]
Verifying the identity of (3S)-Aminoquinuclidine-D1 requires distinguishing it from the proteo-form.
-
1H-NMR Spectroscopy:
-
H-Form: Shows a multiplet at
ppm corresponding to the C3 proton. -
D1-Form: This signal disappears completely (silent in 1H-NMR). The integration of the remaining protons will confirm the loss of 1H equivalent.
-
-
Mass Spectrometry (ESI-MS):
-
H-Form:
m/z. -
D1-Form:
m/z. -
Requirement: Isotopic enrichment should be >98% D to avoid "isotopic dilution" in clinical trials.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Standard: Compare retention time against authentic (3S)-H and (3R)-H standards. Deuteration rarely shifts retention time significantly on chiral phases.
-
References
-
Sternbach, L. H., & Kaiser, S. (1952). 3-Quinuclidinol and Derivatives.[2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society. Link (Foundational synthesis of quinuclidine precursors).
-
Langlois, M., Meyer, C., & Soulier, J. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine.[5][9] Synthetic Communications.[5] Link (Protocol for chiral resolution).
-
Sigma-Aldrich. (n.d.). (S)-(-)-3-Aminoquinuclidine dihydrochloride Product Specification.Link (Physical property verification).
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[5] Link (Review on Deuterium KIE in pharma).
-
BenchChem. (2025).[3][12][7] The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-(-)-3-Quinuclidinol.Link (Technical overview of quinuclidine scaffolds).
Sources
- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 2. CN101613349B - Preparation method of S-3-aminoquinuclidine dihydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. tsijournals.com [tsijournals.com]
- 10. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Difference between (3S)-Aminoquinuclidine-D1 and non-deuterated analogs
[1]
Abstract
This technical guide provides a rigorous analysis of the structural, physicochemical, and functional differences between (3S)-Aminoquinuclidine-D1 (specifically the C3-deuterated isotopologue) and its non-deuterated analog, (S)-3-Aminoquinuclidine .[1] As a critical chiral building block for 5-HT3 receptor antagonists (e.g., Palonosetron) and muscarinic ligands, the deuterated variant serves two distinct high-value functions: as a precision Internal Standard (IS) in LC-MS/MS bioanalysis and as a mechanistic probe for metabolic stability via the Kinetic Isotope Effect (KIE).[1] This document details the synthesis logic, mass spectrometric differentiation, and experimental protocols for utilizing the D1 analog in drug development workflows.
Structural and Physicochemical Differentiation
The fundamental difference lies in the substitution of a single protium (
Chemical Structure Comparison
The "D1" designation in commercial catalogs (e.g., CAS 1329838-74-5) typically refers to (3S)-3-aminoquinuclidine-3-d , where the deuterium is attached directly to the chiral carbon.[1]
Figure 1: Structural comparison highlighting the C3-deuterium substitution.
Physicochemical Properties Table
| Property | Non-Deuterated Analog | (3S)-Aminoquinuclidine-D1 | Impact on Experimentation |
| Molecular Formula | C | C | Mass Spectrometry: +1 Da shift allows separation in MS. |
| C-X Bond Strength | C-H (~98 kcal/mol) | C-D (~100 kcal/mol) | Metabolism: C-D bond is harder to cleave (KIE).[2] |
| Lipophilicity (LogP) | ~0.15 | ~0.14 (Negligible drop) | Chromatography: Co-elutes with non-deuterated form (Critical for IS). |
| Basicity (pKa) | ~9.8 (Quinuclidine N) | ~9.8 | Extraction: Identical pH required for liquid-liquid extraction. |
| Stereochemistry | (S)-Enantiomer | (S)-Enantiomer | Chiral Purity: D1 synthesis must preserve chirality.[1] |
Functional Applications
Analytical Chemistry: The "Deuterium Switch" in Quantitation
The primary application of (3S)-Aminoquinuclidine-D1 is as an Internal Standard (IS) for quantifying the non-deuterated drug in biological matrices (plasma, urine).
-
Mechanism: Because the physicochemical properties (pKa, solubility) are nearly identical, the D1 analog behaves exactly like the analyte during sample preparation (extraction efficiency) and chromatography (retention time).[1]
-
Differentiation: The Mass Spectrometer distinguishes them by mass-to-charge ratio (
). -
Why D1? While D3 or D5 analogs are often preferred to avoid overlap with natural
C isotopes, D1 is synthetically accessible via simple reduction (see Section 4) and is sufficient if the mass resolution is high or the concentration of the analyte is not high enough to cause significant M+1 isotopic interference.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Biological Chemistry: Kinetic Isotope Effect (KIE)
The C3 position is a "metabolic soft spot." Oxidative enzymes (like CYPs or MAO) often target the carbon alpha to the amine.
-
Metabolic Blocking: Replacing C-H with C-D at the site of metabolism increases the activation energy for bond cleavage.
-
Outcome: If C3 oxidation is the rate-limiting step, the D1 analog will exhibit a longer half-life (
) and reduced clearance ( ) compared to the non-deuterated analog. This is the principle behind deuterated drugs like deutetrabenazine.[3][4][5]
Figure 2: The Kinetic Isotope Effect (KIE) mechanism where D1 substitution slows metabolic clearance.[1]
Experimental Protocols
Synthesis of (3S)-Aminoquinuclidine-D1
Context: This protocol describes the introduction of deuterium at the C3 position via reductive amination, the most common route to the D1 isotopologue.[1]
Reagents:
-
(S)-1-Phenylethylamine (Chiral auxiliary)[1]
-
Sodium Borodeuteride (NaBD
) (The deuterium source) -
Palladium on Carbon (Pd/C)
Step-by-Step Workflow:
-
Imine Formation: React 3-quinuclidinone with (S)-1-phenylethylamine in toluene with acid catalysis to form the chiral imine.
-
Deuteride Reduction (Critical Step):
-
Cool the imine solution to 0°C.
-
Add NaBD
(instead of NaBHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). The deuteride attacks the C=N bond, installing the deuterium atom at C3 and setting the stereochemistry.
-
-
Deprotection: Hydrogenate the intermediate using H
and Pd/C to remove the phenylethyl group. -
Salt Formation: Treat with HCl to isolate (3S)-Aminoquinuclidine-D1 Dihydrochloride.
LC-MS/MS Quantitation Protocol
Context: Using the D1 analog as an Internal Standard to quantify (S)-3-aminoquinuclidine in plasma.
Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Ionization: ESI Positive Mode.
MRM Transitions:
| Analyte | Precursor (
Protocol:
-
Spiking: Add 10 µL of D1 IS working solution (100 ng/mL) to 50 µL of plasma sample.
-
Precipitation: Add 200 µL Acetonitrile (cold) to precipitate proteins. Vortex 1 min.
-
Centrifugation: Spin at 10,000 x g for 5 min.
-
Injection: Inject 5 µL of supernatant into LC-MS/MS.
-
Calculation: Plot Area Ratio (Target/IS) vs. Concentration. The D1 IS corrects for matrix effects and injection variability.
References
-
Langlois, M., et al. (1992).[1] Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 22(13), 1895-1911.[1] Link
-
Teva Pharmaceuticals. (2017).[8] AUSTEDO (deutetrabenazine) Prescribing Information. (Demonstrates the clinical application of deuteration/KIE). Link
-
ChemicalBook. (2024). This compound Product Entry (CAS 1329838-74-5).[1][9][10][11] Link
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1] Link
-
Crnčević, D., et al. (2024).[1] Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents. Scientific Reports, 14, 26211.[1] Link
Sources
- 1. CN101613349B - Preparation method of S-3-aminoquinuclidine dihydrochloride - Google Patents [patents.google.com]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. isotope.com [isotope.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. eurekaselect.com [eurekaselect.com]
- 8. isotope.com [isotope.com]
- 9. omsynth.com [omsynth.com]
- 10. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 11. This compound CAS#: 1329838-74-5 [m.chemicalbook.com]
Advanced Bioanalytical Applications of (3S)-Aminoquinuclidine-D1 in Muscarinic Receptor Ligand Development
Topic: Literature Review of (3S)-Aminoquinuclidine-D1 in Muscarinic Receptor Studies Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-precision landscape of muscarinic receptor pharmacology, particularly within the development of M3 antagonists like Solifenacin , the integrity of bioanalytical data is paramount. (3S)-Aminoquinuclidine-D1 (CAS 1329838-74-5) serves as a critical stable-isotope labeled internal standard (SIL-IS). Its primary utility lies in the quantification of (3S)-aminoquinuclidine—a key chiral intermediate, degradation product, and metabolite—within complex biological matrices.
This guide synthesizes the chemical rationale, pharmacological context, and bioanalytical protocols for deploying (3S)-Aminoquinuclidine-D1. By mitigating matrix effects and ensuring accurate quantification during LC-MS/MS workflows, this deuterated analog underpins the pharmacokinetic (PK) and toxicological validation of next-generation muscarinic ligands.
Pharmacological Context: The Quinuclidine Scaffold
The Role of Chirality in Muscarinic Binding
The quinuclidine ring is a privileged scaffold in muscarinic acetylcholine receptor (mAChR) medicinal chemistry. The rigidity of the bicyclic amine allows for precise orientation of the nitrogen lone pair, mimicking the pharmacophore of acetylcholine.
However, stereochemistry is the determinant of potency and selectivity.
-
Solifenacin (Vesicare): Utilizes the (1S, 3'R)-quinuclidin-3'-yl moiety to achieve high affinity for the M3 receptor (bladder selectivity).
-
(3S)-Aminoquinuclidine: Often appears as a chiral building block or a metabolic fragment. Inverted stereocenters can lead to drastic reductions in affinity (up to 100-fold) or off-target binding (e.g., M2 cardiac effects).
Why Monitor (3S)-Aminoquinuclidine?
During the synthesis and metabolism of quinuclidine-based drugs, the free amine—(3S)-aminoquinuclidine—can persist as an impurity or emerge as a metabolite.
-
Impurity Profiling: Regulatory bodies (ICH Q3A/B) require quantification of genotoxic or reactive impurities.
-
Metabolic Tracking: Understanding the cleavage of the amide/ester linkage in vivo requires tracking the release of the quinuclidine core.
Technical Profile: (3S)-Aminoquinuclidine-D1[1][2][3][4][5]
The "D1" designation indicates the substitution of a specific hydrogen atom with deuterium (
Physicochemical Properties
| Property | Specification |
| Chemical Name | (3S)-Aminoquinuclidine-D1 Dihydrochloride |
| CAS Number | 1329838-74-5 |
| Molecular Formula | |
| Molecular Weight | ~198.13 g/mol (Salt form) |
| Isotopic Purity | |
| Chiral Purity | |
| Solubility | Highly soluble in water, methanol, DMSO |
Mechanism of Action as an Internal Standard
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), (3S)-Aminoquinuclidine-D1 co-elutes with the target analyte ((3S)-Aminoquinuclidine). Because it experiences the exact same ionization suppression or enhancement from the biological matrix (plasma, urine) at that specific retention time, the ratio of Analyte/IS area provides a normalized, accurate concentration.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify trace levels of (3S)-aminoquinuclidine in rat plasma using the D1 analog as an internal standard.
Reagent Preparation
-
Stock Solution (IS): Dissolve 1 mg of (3S)-Aminoquinuclidine-D1 in 1 mL of Methanol (1 mg/mL).
-
Working Solution (IS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
Calibration Standards: Prepare serial dilutions of non-deuterated (3S)-aminoquinuclidine (1.0 – 1000 ng/mL) spiked with fixed IS concentration.
Sample Extraction (Protein Precipitation)
-
Step 1: Aliquot 50
L of plasma into a 1.5 mL centrifuge tube. -
Step 2: Add 10
L of IS Working Solution (100 ng/mL). -
Step 3: Add 200
L of Acetonitrile (0.1% Formic Acid) to precipitate proteins. -
Step 4: Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer supernatant to LC vials.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (1-3 min) 5% B (3.1-5 min). -
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode (
). -
MRM Transitions:
-
Analyte:
127.1 84.1 (Quantifier) -
IS (D1):
128.1 85.1 (Quantifier)
-
Critical Note: The mass shift of +1 Da requires high-resolution MS or careful isolation width adjustment to prevent "cross-talk" between the analyte and IS channels.
Visualization of Workflows & Pathways
Bioanalytical Workflow (LC-MS/MS)
This diagram illustrates the parallel processing of the analyte and the D1 standard, highlighting where error correction occurs.
Caption: Figure 1. LC-MS/MS workflow utilizing (3S)-Aminoquinuclidine-D1 to normalize matrix effects.
Muscarinic Signaling Context (M3 Receptor)
Understanding the target environment helps justify the strict purity requirements for quinuclidine ligands.
Caption: Figure 2. The Gq-coupled M3 signaling pathway modulated by quinuclidine-based antagonists.
Data Interpretation & Quality Assurance
Linearity and Lower Limit of Quantitation (LLOQ)
Using the D1 internal standard, researchers typically achieve:
-
Linearity:
over a range of 1–1000 ng/mL. -
LLOQ: ~0.5 ng/mL (depending on MS sensitivity).
-
Precision (CV%): < 15% (Acceptance criteria per FDA Bioanalytical Method Validation).
Isotopic Effect Considerations
While deuterium is chemically similar to hydrogen, the C-D bond is stronger (Kinetic Isotope Effect). In chromatographic retention, D1 analogs may elute slightly earlier than the H-analog on high-efficiency columns.
-
Mitigation: Ensure the integration window covers both peaks if slight separation occurs, or adjust the gradient to force co-elution.
References
-
European Medicines Agency (EMA). "Assessment Report: Vesicare (Solifenacin Succinate)." EMA Scientific Discussion. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at: [Link]
- Wainer, I. W. "Drug Stereochemistry: Analytical Methods and Pharmacology." Marcel Dekker, Inc., 1993.
- Caulfield, M. P. "Muscarinic Receptors—Characterization, Coupling and Function." Pharmacology & Therapeutics, Vol. 58, 1993.
Technical Monograph: Stereochemical Control and Deuterium Incorporation in (3S)-Aminoquinuclidine-D1
Executive Summary
This technical guide details the synthesis, stereochemical resolution, and analytical validation of (3S)-Aminoquinuclidine-D1 (specifically labeled at the C3 methine position). As a critical pharmacophore in 5-HT3 receptor antagonists (e.g., Palonosetron) and muscarinic ligands, the (3S)-isomer exhibits distinct receptor binding affinities compared to its (3R) counterpart. The incorporation of deuterium at the chiral center (C3-D) serves two primary functions: it acts as a non-exchangeable probe for metabolic stability studies (exploiting the Kinetic Isotope Effect to mitigate oxidative deamination) and functions as a precise internal standard for mass spectrometry.
Structural Significance & Pharmacophore Analysis
The quinuclidine ring (1-azabicyclo[2.2.2]octane) is a rigid, cage-like structure that positions the nitrogen lone pair for high-affinity interactions with GPCRs.
Stereochemical Criticality
The C3 position is the chiral center. Biological activity is often strictly enantioselective:
-
(S)-Enantiomer: Typically the eutomer (active form) for 5-HT3 antagonism.
-
(R)-Enantiomer: Often the distomer, potentially contributing to off-target effects or lower efficacy.
The Role of Deuterium (D1)
Incorporating deuterium at C3 (replacing the methine hydrogen) is a strategic medicinal chemistry modification:
-
Metabolic Shunting: The C3-H bond is susceptible to oxidative attack (e.g., by CYP450). The C-D bond is stronger (approx. 1.2–1.5 kcal/mol higher bond dissociation energy), potentially slowing metabolism via the Primary Kinetic Isotope Effect (KIE).
-
Stereochemical Stability: Deuterium substitution at the chiral center allows researchers to probe the rate of racemization in vivo.
Synthetic Pathway: Reductive Amination & Chiral Resolution
To achieve the (3S)-configuration with high isotopic purity (>98% D), a de novo asymmetric synthesis is often cost-prohibitive. The industry-standard approach involves reductive amination with a deuterated hydride source , followed by classical optical resolution .
Experimental Protocol
Step 1: Formation of Quinuclidin-3-one Oxime
Reagents: Quinuclidin-3-one (HCl salt), Hydroxylamine hydrochloride, Sodium Acetate.
-
Dissolve quinuclidin-3-one hydrochloride in water/ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.5 eq).
-
Reflux for 2 hours. The oxime precipitates upon cooling or concentration.
-
Yield: Typically >85%.
Step 2: Deuteroreduction to (rac)-3-Aminoquinuclidine-3-d
Critical Step: Use of Sodium Borodeuteride (NaBD4) installs the deuterium atom exactly at the C3 position.
-
Dissolve the oxime in ethanol.
-
Slowly add NaBD4 (4.0 eq) at 0°C (Exothermic).
-
Reflux for 4 hours to ensure complete reduction of the oxime to the primary amine.
-
Quench with D2O (to prevent H-D exchange on the amine, though N-D exchanges back to N-H in workup) or dilute HCl.
-
Result: Racemic 3-aminoquinuclidine with >98% D-incorporation at C3.
Step 3: Optical Resolution (The Tartrate Method)
Reagents: L-(+)-Tartaric Acid (or D-(-)-Tartaric Acid depending on specific solvent solubility).
-
Dissolve the racemic deuterated amine in hot methanol/ethanol.
-
Add equimolar L-(+)-Tartaric acid dissolved in hot methanol.
-
Controlled Cooling: Allow the solution to cool slowly (1°C/min). The diastereomeric salt (usually the (S)-amine-L-tartrate) will crystallize preferentially.
-
Recrystallization: Recrystallize the salt from methanol/water to upgrade chiral purity to >99% ee.
-
Free Basing: Treat the salt with 10M NaOH and extract into DCM to yield (3S)-Aminoquinuclidine-3-d .
Synthesis Workflow Diagram
Figure 1: Synthetic route for (3S)-Aminoquinuclidine-D1 utilizing Sodium Borodeuteride for specific isotopic labeling.
Analytical Validation & Stereochemical Assignment
Validation requires proving three distinct properties: Chemical Structure, Isotopic Incorporation, and Absolute Configuration.
Quantitative Data Summary
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV / GC-MS | > 98.0% |
| Isotopic Purity | 1H-NMR / HRMS | > 98 atom% D |
| Enantiomeric Excess (ee) | Chiral HPLC | > 99.0% (S)-isomer |
| Absolute Config | X-Ray Crystallography | Confirm (S) lattice |
Nuclear Magnetic Resonance (NMR) Analysis
-
1H NMR (D2O or CDCl3):
-
In the non-deuterated standard, the H3 proton appears as a multiplet near 3.0–3.5 ppm.
-
Validation: In (3S)-Aminoquinuclidine-D1, this signal must be absent (silent).
-
Neighboring protons (C2 and C4) will show simplified splitting patterns due to the loss of H3 coupling.
-
-
13C NMR:
-
The C3 carbon signal will appear as a 1:1:1 triplet due to C-D coupling (
), confirming the deuterium is covalently bonded to the carbon framework.
-
Determination of Absolute Configuration
To rigorously prove the (3S) configuration without relying solely on optical rotation literature values (which can be unreliable for deuterated salts):
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Logic: Compare retention time against a known non-deuterated (S)-standard. Deuterium substitution rarely shifts retention time significantly on chiral phases.
-
-
X-Ray Crystallography (The Gold Standard):
-
Grow a single crystal of the (3S)-Aminoquinuclidine-D1 L-Tartrate salt.
-
Use the anomalous dispersion of the tartrate oxygen atoms (or a heavy atom derivative like HCl) to assign absolute stereochemistry.
-
Analytical Logic Pathway
Figure 2: Analytical decision matrix for validating isotopic and stereochemical purity.
Applications in Drug Development[1]
Internal Standard for Bioanalysis
(3S)-Aminoquinuclidine-D1 is the preferred Internal Standard (IS) for LC-MS/MS quantification of quinuclidine-based drugs in plasma.
-
Why: It co-elutes with the analyte (negating matrix effects) but is mass-resolved.
-
Advantage: Unlike D9-analogs (perdeuterated), a D1 analog at the chiral center is less likely to suffer from "deuterium scrambling" during ionization if the ring is stable.
Mechanistic Toxicology
Using the D1-analog allows researchers to calculate the Deuterium Retention in metabolites. If the D is retained, metabolism occurred elsewhere (e.g., N-oxidation). If D is lost, metabolism involved C3-oxidation. This maps the metabolic soft spots of the scaffold.
References
-
Synthesis & Resolution: Langlois, M., Meyer, C., & Soulier, J. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone.[1][2] Synthetic Communications, 22(13), 1895–1911.
-
Pharmacological Relevance: Wong, E. H., et al. (1995). The interaction of RS 25259-197, a potent and selective 5-HT3 receptor antagonist, with 5-HT3 receptors in vitro. British Journal of Pharmacology, 114(4), 851–859.
-
Deuterium Effects: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
-
Analytical Configuration: Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Context: General principles of tartrate resolution for amines).
-
Palonosetron Structure: U.S. National Library of Medicine. (n.d.). Palonosetron. PubChem. Retrieved from [Link]
Sources
Methodological & Application
Using (3S)-Aminoquinuclidine-D1 as an internal standard for LC-MS
An Application Note and Protocol for the Bioanalytical Quantification of (3S)-Aminoquinuclidine Using its Stable Isotope-Labeled Internal Standard, (3S)-Aminoquinuclidine-D1, by LC-MS/MS
Introduction: The Pursuit of Precision in Bioanalysis
(3S)-Aminoquinuclidine is a pivotal chiral building block in modern medicinal chemistry, most notably as a key structural component of pharmaceuticals such as solifenacin, used for treating overactive bladder.[1][2] Accurate quantification of this and related compounds in complex biological matrices like plasma or urine is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5]
However, the accuracy and precision of LC-MS/MS data are susceptible to variations introduced during sample preparation and analysis.[6][7] Factors such as analyte loss during extraction, injection volume variability, and matrix effects—where co-eluting endogenous components suppress or enhance the analyte's ionization—can compromise data integrity.[8][9] To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow.[6][10]
The gold standard in LC-MS-based bioanalysis is the use of a stable isotope-labeled (SIL) internal standard.[11][12] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H (D), ¹³C, ¹⁵N).[6] This application note provides a comprehensive guide and detailed protocol for the use of (3S)-Aminoquinuclidine-D1, a deuterated analog, as the internal standard for the high-precision quantification of (3S)-Aminoquinuclidine.
The Principle of Stable Isotope Dilution
The foundation of this method is the principle of stable isotope dilution. A known, fixed quantity of the SIL-IS, (3S)-Aminoquinuclidine-D1, is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[6] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same extraction losses, ionization efficiencies, and matrix effects throughout the entire workflow.[12][13]
The mass spectrometer differentiates between the analyte and the IS based on their small mass difference.[14][15] Quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample loss or matrix effects occur, leading to highly accurate and precise results.[6][8]
Physicochemical Properties
The near-identical physicochemical properties of the analyte and its SIL-IS are critical for their analogous behavior during analysis.
| Property | (3S)-Aminoquinuclidine (Analyte) | (3S)-Aminoquinuclidine-D1 (Internal Standard) |
| Molecular Formula | C₇H₁₄N₂ | C₇H₁₃DN₂ |
| Molecular Weight | ~126.20 g/mol [16] | ~127.21 g/mol |
| CAS Number | 119904-90-4 (for (S)-isomer dihydrochloride) | Not typically assigned; derivative of parent compound |
| Structure | A bicyclic diamine | Identical structure with one deuterium atom on a non-exchangeable carbon position |
Experimental Protocols
This section provides a detailed, step-by-step methodology for sample preparation and analysis.
Materials and Reagents
-
Standards: (3S)-Aminoquinuclidine and (3S)-Aminoquinuclidine-D1 (≥98% chemical and isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), free of interfering substances.
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge.
Preparation of Stock and Working Solutions
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of (3S)-Aminoquinuclidine and (3S)-Aminoquinuclidine-D1 into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1.0 mg/mL for both the analyte and the IS. These stocks should be stored at -20°C.
-
-
Analyte Working Solutions for Calibration:
-
Perform serial dilutions of the 1 mg/mL analyte stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create the calibration curve.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the 1 mg/mL IS stock solution with 50:50 (v/v) methanol:water to create a working solution with a concentration that will yield a robust signal in the final sample extract (e.g., 100 ng/mL).
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
Protocol 2: CC and QC Sample Preparation in Plasma
-
Spiking:
-
Label a series of microcentrifuge tubes for each calibration point (e.g., 8 points ranging from 0.5 to 500 ng/mL).
-
Add 95 µL of blank human plasma to each tube.
-
Spike 5 µL of the appropriate analyte working solution into each tube to achieve the target concentrations.
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., LQC: 1.5 ng/mL, MQC: 75 ng/mL, HQC: 400 ng/mL).
-
-
Vortex:
-
Gently vortex all spiked samples for 10 seconds to ensure homogeneity.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[17][18]
Protocol 3: Protein Precipitation Extraction
-
Aliquot Sample: Transfer 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the IS working solution (100 ng/mL) to every tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube. The acetonitrile disrupts the solvation of proteins, causing them to precipitate out of solution.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and IS into the supernatant.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the clear supernatant to a clean autosampler vial, avoiding the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following are recommended starting conditions and can be optimized as needed.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is a robust choice for retaining and separating this polar, basic compound.[1]
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions |
| Total Run Time | ~4 minutes |
Mass Spectrometry (MS) Conditions
The basic nitrogen atoms on the quinuclidine ring readily protonate, making Electrospray Ionization in Positive Mode (ESI+) the ideal choice.[19] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Parameter | (3S)-Aminoquinuclidine (Analyte) | (3S)-Aminoquinuclidine-D1 (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (Q1) | m/z 127.1 | m/z 128.1 |
| Product Ion (Q3) | m/z 110.1 (tentative, requires optimization) | m/z 111.1 (tentative, requires optimization) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimize for maximum signal (e.g., 15-25 eV) | Optimize for maximum signal (e.g., 15-25 eV) |
| Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: Precursor ions correspond to [M+H]⁺. Product ions must be determined experimentally by infusing the standard and performing a product ion scan.
Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA to ensure its reliability.[20][21][22][23] The use of (3S)-Aminoquinuclidine-D1 is integral to meeting these stringent criteria.
-
Accuracy and Precision: The IS corrects for inconsistencies in sample preparation and injection, ensuring the calculated concentrations are close to the true value (accuracy) and highly reproducible (precision).[20][23]
-
Matrix Effect: This is arguably the most critical parameter addressed by a SIL-IS. Because the analyte and IS have identical chromatographic retention and ionization properties, any matrix-induced signal change affects both proportionally, leaving their ratio unchanged.[6][8]
-
Recovery: The IS provides a true measure of extraction efficiency for each individual sample. While recovery does not need to be 100%, it must be consistent, which is demonstrated by a stable IS response across the batch.
-
Stability: The IS co-degrades with the analyte under identical conditions, allowing for accurate assessment of analyte stability in the biological matrix (e.g., freeze-thaw, bench-top stability).
Potential Considerations and Troubleshooting
While SIL-IS are the preferred choice, users should be aware of potential challenges.[24][25]
-
Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on a reversed-phase column.[8][26] This is typically minor but should be monitored. If the shift is significant enough to cause differential matrix effects, chromatographic conditions may need adjustment.
-
Isotopic Purity: The SIL-IS must have high isotopic purity (e.g., >98%).[27] Significant amounts of unlabeled analyte in the IS will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).[8][25]
-
H/D Back-Exchange: The deuterium label must be on a chemically stable position (e.g., a carbon atom not prone to enolization). Labels on heteroatoms (-OH, -NH) can exchange with protons from the solvent.[9][25] (3S)-Aminoquinuclidine-D1 is synthesized to have the label on a non-exchangeable position, ensuring its stability.
Conclusion
The use of (3S)-Aminoquinuclidine-D1 as a stable isotope-labeled internal standard is the most robust and reliable strategy for the quantitative bioanalysis of (3S)-Aminoquinuclidine by LC-MS/MS. Its properties, which are nearly identical to the analyte, allow it to effectively normalize for variability during sample preparation and ionization, thereby correcting for matrix effects.[6][13] By following the detailed protocols and method parameters outlined in this application note, researchers, scientists, and drug development professionals can generate high-quality, reproducible, and defensible data that meets the stringent requirements of regulatory guidelines, ultimately supporting confident decision-making in drug development programs.
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Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]
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MtoZ Biolabs. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis?. MtoZ Biolabs. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Miyazawa, T., et al. (2026). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry. Analytical Sciences. Available at: [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Rosiak, A., & Kilanowicz, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 765-770. Available at: [Link]
-
ResearchGate. (n.d.). Estimation of solifenacin and tamsulosin in rat plasma by LC-MS/MS: Application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). LC–MS/MS assay method development and validation for the simultaneous quantification of Solifenacin and Mirabegron in human plasma. ResearchGate. Available at: [Link]
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ADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available at: [Link]
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MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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Lab Manager. (2025). Mass Spectrometry in Analytical Chemistry: Methods and Applications. Lab Manager. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
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Philosophical Transactions of the Royal Society A. (2017). Quantitative mass spectrometry: an overview. PMC. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. ACD/Labs. Available at: [Link]
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European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. Available at: [Link]
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LCGC International. (2020). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
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UBB. (2019). VALIDATED LC-MS/MS METHOD FOR THE DETERMINATION OF THE MUSCARINIC RECEPTOR ANTAGONIST (MRA) SOLIFENACIN FROM HUMAN PLASMA. UBB. Available at: [Link]
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ResearchGate. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Aminoquinuclidine. PubChem Compound Database. Available at: [Link]
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Macek, J., Ptáček, P., & Klíma, J. (2010). Determination of solifenacin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3327–3330. Available at: [Link]
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Digital CSIC. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. Digital CSIC. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available at: [Link]
-
ChemBK. (2024). 3-Aminoquinuclidine dihydrochloride. ChemBK. Available at: [Link]
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MDPI. (2023). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry. Available at: [Link]
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Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. Available at: [Link]
-
Shimadzu. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Shimadzu. Available at: [Link]
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- 24. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. myadlm.org [myadlm.org]
- 27. resolvemass.ca [resolvemass.ca]
Application Note: Preparation of Deuterated Pharmaceutical Intermediates using Quinuclidine
Abstract
The strategic incorporation of deuterium into pharmaceutical intermediates ("heavy drugs") is a pivotal technique for improving metabolic stability via the Kinetic Isotope Effect (KIE) without altering pharmacological potency. While traditional methods rely on H/D exchange using inorganic bases or expensive deuterated building blocks, Quinuclidine (1-azabicyclo[2.2.2]octane) has emerged as a versatile dual-mode catalyst. This guide details two distinct protocols: (1) Photoredox-Mediated Hydrogen Atom Transfer (HAT) for the direct, site-selective deuteration of
The Quinuclidine Advantage in Deuteration
Quinuclidine is uniquely suited for deuteration chemistry due to its structural rigidity and electronic properties. Unlike flexible aliphatic amines (e.g., triethylamine), quinuclidine possesses a "tied-back" lone pair that enhances both its nucleophilicity and its stability as a radical cation.
| Feature | Property | Relevance to Deuteration |
| Redox Potential | Ideal range to act as a HAT catalyst when paired with Iridium or organic photocatalysts. | |
| Bond Dissociation Energy | N-H BDE | The quinuclidinium radical cation is highly electrophilic, capable of abstracting hydridic H-atoms from |
| Basicity | Strong enough to facilitate thermodynamic enolization in base-catalyzed H/D exchange. | |
| Steric Profile | Compact, bicyclic cage | Minimizes steric hindrance, allowing access to crowded active sites on complex intermediates. |
Protocol A: Photoredox-Mediated HAT Deuteration
Target: Unactivated
This advanced protocol utilizes quinuclidine as a Hydrogen Atom Transfer (HAT) catalyst.[3][4][5] Upon oxidation by an excited photocatalyst, the quinuclidine radical cation abstracts a hydrogen atom from the substrate.[6] The resulting carbon-centered radical is then deuterated, often mediated by a thiol co-catalyst which shuttles deuterium from
Mechanistic Workflow
The following diagram illustrates the synergistic catalytic cycles between the Photocatalyst (PC) and Quinuclidine (Q).
Figure 1: Dual catalytic cycle for site-selective deuteration. Quinuclidine acts as the HAT mediator.[4][6]
Experimental Protocol
Scope: Suitable for tertiary amines (e.g., piperidines, morpholines) and benzylic ethers.
Reagents:
-
Substrate: 0.5 mmol (e.g., Clopidogrel intermediate or similar amine).
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol %).
-
HAT Catalyst: Quinuclidine (5-10 mol %).
-
D-Source:
(10-20 equiv). -
Thiol Co-catalyst: Triisopropylsilanethiol (TRIPS-SH) (5 mol %) - Optional but recommended for efficiency.
-
Solvent:
or DMF (degassed).
Procedure:
-
Setup: In an 8 mL vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), Photocatalyst (1 mol %), Quinuclidine (5 mol %), and TRIPS-SH (5 mol %).
-
Solvent Addition: Add degassed
(5 mL) and (0.5 mL). -
Deoxygenation: Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen quenches the excited photocatalyst.
-
Irradiation: Seal the vial and irradiate with a 34W Blue LED lamp (approx. 450 nm) at room temperature. Use a fan to maintain temperature < 30°C.
-
Monitoring: Monitor reaction progress via LC-MS every 4 hours. Typical reaction time is 12-24 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove salts and residual
), dry over , and concentrate. -
Purification: Flash column chromatography (if necessary).
Critical Control Point: The ratio of
Protocol B: Base-Catalyzed Thermodynamic Exchange
Target: Activated ketones, aldehydes, and specific benzylic positions. Mechanism: Keto-Enol Tautomerism / Deprotonation.
This classical method uses quinuclidine as a Brønsted base. It is particularly effective for generating deuterated precursors for drugs like Deutetrabenazine , where
Mechanistic Workflow
Quinuclidine deprotonates the
Figure 2: Thermodynamic H/D exchange cycle mediated by Quinuclidine base.
Experimental Protocol
Scope: Preparation of
Reagents:
-
Substrate: 1.0 mmol (e.g., 5-methylhexan-2-one).
-
Base: Quinuclidine (20 mol % to 1.0 equiv depending on substrate acidity).
-
Solvent:
(as solvent and reagent) or /THF mixture.
Procedure:
-
Mixing: Dissolve the substrate in a mixture of THF and
(1:4 ratio). -
Catalyst Addition: Add Quinuclidine (20 mol %).
-
Reaction: Heat the mixture to 40-60°C in a sealed pressure tube.
-
Cycling: For high isotopic purity (>98% D), the reaction often requires multiple cycles.
-
Cycle 1: Run for 12h -> Extract -> Concentrate.
-
Cycle 2: Redissolve intermediate in fresh
/THF and repeat.
-
-
Workup: Extract with ether/DCM. Wash with dilute HCl (to remove Quinuclidine) followed by
. -
Isolation: Dry and concentrate.
Comparison and Selection Guide
| Parameter | Protocol A: Photoredox HAT | Protocol B: Base Catalysis |
| Primary Mechanism | Radical abstraction (Kinetic control) | Enolization (Thermodynamic control) |
| Target C-H Bonds | Unactivated | Acidic |
| Functional Group Tolerance | High (tolerates esters, amides, halides) | Moderate (sensitive to base hydrolysis) |
| Deuterium Source | ||
| Typical Yield | 60-90% | >90% |
| Equipment | Blue LED Photoreactor | Standard Heating Block |
References
-
Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds Science2017 , 358(6367), 1182–1187.[2] [Link]
-
Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions Chinese Chemical Letters2021 , 32(5), 1847-1856.[2][5] [Link]
-
Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O Chemical Communications2024 , 60, 296-299. [Link]
-
Direct α-Arylation of Alcohols through Photoredox, HAT, and Lewis Acid Catalysis (Mechanistic insight on Quinuclidine HAT) Princeton University / MacMillan Group Publications [Link]
-
Preparation of deuterated drugs through novel catalysis (General context on heavy drugs) Morressier / Conference Proceedings [Link]
Sources
- 1. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions [html.rhhz.net]
Application Note: Derivatization Strategies for (3S)-Aminoquinuclidine-D1 in Drug Discovery
Executive Summary & Scientific Rationale
The (3S)-Aminoquinuclidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in 5-HT3 antagonists (e.g., Palonosetron) and
The Deuterium Advantage: Incorporating a deuterium atom at the C3 position—yielding (3S)-Aminoquinuclidine-3-d1 —is a precision strategy to exploit the Kinetic Isotope Effect (KIE) . By strengthening the C-H bond (to C-D), researchers can:
-
Block Metabolic Shunts: Retard CYP450-mediated oxidative deamination.
-
Preserve Chirality: Increase the energy barrier for racemization at the stereocenter.
-
Trace Metabolism: Use the "silent" proton in NMR as a mechanistic probe.
This guide details the derivatization of this isotopologue, focusing on maintaining isotopic integrity and overcoming the specific handling challenges of the quinuclidine cage.
Critical Handling: The "Basicity Trap"
WARNING: The quinuclidine nitrogen is highly basic (
-
The Trap: In standard protocols, reaction mixtures are washed with 1N HCl or saturated
. Under these conditions, the quinuclidine derivative protonates and partitions quantitatively into the aqueous phase . -
The Solution:
-
Workup pH: Aqueous layers must be adjusted to pH > 12 (using NaOH or
) to ensure the molecule remains in the free-base form for organic extraction. -
Alternative: Use resin-bound scavengers (e.g., polymer-supported isocyanate) to remove excess electrophiles, avoiding aqueous workup entirely.
-
Workflow Visualization
The following diagram outlines the decision tree for derivatizing (3S)-Aminoquinuclidine-D1, highlighting the critical "Isotope Integrity" checkpoints.
Caption: Workflow for derivatizing (3S)-Aminoquinuclidine-D1 with integrated isotope integrity checkpoints.
Protocol A: "Soft" Amide Coupling (Preserving D1)
Objective: Couple the D1-amine to a carboxylic acid without inducing H/D exchange at the C3 position. Mechanism: HATU-mediated activation. Why this method? Acid chlorides (Schotten-Baumann) generate HCl, which can catalyze H/D exchange or racemization. HATU operates under milder, controlled basic conditions.
Materials
-
(3S)-Aminoquinuclidine-3-d1 dihydrochloride
-
Carboxylic Acid partner (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.5 equiv)
-
Solvent: Anhydrous DMF or DMA (Quinuclidines have poor solubility in DCM/THF as salts).
Step-by-Step Procedure
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol only). Stir for 5 minutes at 0°C.
-
Note: Pre-activation minimizes the time the free amine is exposed to potential side reactions.
-
-
Free-Basing In Situ: In a separate vial, suspend the (3S)-Aminoquinuclidine-D1 dihydrochloride (1.0 mmol) in DMF (2 mL) and add the remaining DIPEA (2.5 mmol). Sonicate if necessary to ensure a fine suspension/solution.
-
Coupling: Add the amine solution dropwise to the activated acid solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+H).
-
Quench & Workup (The Critical Step):
-
Dilute with EtOAc.
-
Do NOT wash with acid.
-
Wash with saturated
(pH ~8.5) or 1M NaOH (if the amide is stable to base) to remove HOBt/HATU byproducts. -
Wash with Brine (3x) to remove DMF.
-
Dry over
and concentrate.
-
Protocol B: Heteroarylation via SNAr
Objective: Attach a heteroaryl group (e.g., chloropyridine, chloropyrimidine) to the amine. Common in nAChR agonist design.
Materials
-
(3S)-Aminoquinuclidine-D1 (Free base preferred, or salt + excess base)
-
2-Chloropyridine or similar electrophile
-
Base:
(anhydrous) or -
Solvent: DMSO or NMP (High boiling point polar aprotic).
Procedure
-
Setup: In a pressure vial, combine (3S)-Aminoquinuclidine-D1 (1.0 equiv), Heteroaryl Chloride (1.1 equiv), and
(3.0 equiv). -
Solvent: Add DMSO (concentration ~0.2 M).
-
Reaction: Seal and heat to 80–100°C for 12 hours.
-
Expert Insight: The quinuclidine cage is bulky. If conversion is low, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu), but be wary of Pd-coordination to the quinuclidine nitrogen which can poison the catalyst.
-
-
Workup:
-
Pour into Ice/Water.
-
Adjust pH to >12 with NaOH.
-
Extract with CHCl3/Isopropanol (3:1) . (Pure EtOAc often fails to extract polar quinuclidine adducts).
-
Analytical Validation: The "Silent Proton"
Validating the presence of the Deuterium label is crucial.
| Method | Observation in Non-Deuterated | Observation in (3S)-D1 Analog | Interpretation |
| 1H NMR | Multiplet at ~3.0-3.5 ppm (C3-H) | Signal Disappears (Silent) | Confirms D-incorporation. |
| 13C NMR | Sharp singlet at C3 | Triplet ( | C-D coupling confirms location. |
| Mass Spec | Parent Ion | Parent Ion | Confirms isotopic mass shift. |
Isotope Integrity Check: If you observe a small multiplet reappearing at the C3 position in 1H NMR, H/D exchange has occurred . This usually happens if the reaction medium was too acidic or if protic solvents (MeOH/H2O) were used at high temperatures.
Biological Implication: The Kinetic Isotope Effect (KIE)
The diagram below illustrates why this derivatization is performed. The C3-D bond acts as a "metabolic shield."
Caption: Mechanism of Metabolic Stabilization via Deuterium Kinetic Isotope Effect at the C3 position.
References
-
Tung, R. D. (2010). The development of deuterium-containing drugs. Innovations in Pharmaceutical Technology. Link
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link
-
Fisher Scientific. Amide Synthesis Protocols: HATU and Carbodiimide Methods. Link
-
MedChemExpress. (S)-3-Aminoquinuclidine dihydrochloride Product Information and Applications. Link
-
Bachrach, S. M. (2010). Using the Pyridine and Quinuclidine Scaffolds for Superbases. The Journal of Organic Chemistry. Link
Troubleshooting & Optimization
Removing impurities from (3S)-Aminoquinuclidine-D1 reaction mixtures
Welcome to the technical support center for (3S)-Aminoquinuclidine-D1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying this valuable chiral building block. Drawing from established chemical principles and field-proven techniques, this document will help you navigate common challenges and achieve the desired purity for your critical applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues encountered during the purification of (3S)-Aminoquinuclidine-D1 reaction mixtures in a problem-and-solution format.
Issue 1: My final product has low enantiomeric purity. How can I remove the unwanted (3R)-enantiomer?
Root Cause Analysis: The presence of the (3R)-enantiomer is a common issue, often stemming from either an incompletely resolved starting material or unintended racemization during a synthetic step. Accurate determination of enantiomeric excess (ee) is the first critical step, followed by a targeted separation method.
Recommended Solutions:
-
Analytical Verification with Chiral HPLC: Before proceeding with purification, you must quantify the enantiomeric impurity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for this analysis.[1][2] Polysaccharide-based columns are particularly effective for separating chiral amines.[3][4][5]
Parameter Recommended Condition Rationale Column Type Polysaccharide-based CSP (e.g., CHIRALPAK® series) These phases offer excellent enantioselectivity for a wide range of chiral compounds, including amines.[4] Mobile Phase Normal Phase: Hexane/Isopropanol/Diethylamine (DEA) The non-polar primary solvent with an alcohol modifier provides good separation, while the amine additive (DEA) improves peak shape by minimizing interactions with the silica backbone.[5] Detection UV (approx. 210-220 nm) or Mass Spectrometry (MS) (3S)-Aminoquinuclidine lacks a strong chromophore, so low wavelength UV or a universal detector like MS is required. -
Purification via Diastereomeric Salt Resolution: This classical and highly effective technique involves reacting the racemic or enantiomerically-impure amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. A Chinese patent describes a similar resolution for the non-deuterated parent compound.[6]
Step-by-Step Protocol: Diastereomeric Salt Resolution
-
Free Base Preparation: Ensure your (3S)-Aminoquinuclidine-D1 is in its free base form. If it is a salt (e.g., dihydrochloride), dissolve it in water, basify with a strong base like NaOH or K₂CO₃ to pH > 12, and extract thoroughly with an organic solvent (e.g., Chloroform, Dichloromethane).[7][8] Dry the organic extracts and remove the solvent in vacuo.
-
Salt Formation: Dissolve the impure free base in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as D-(-)-Tartaric acid or (1R)-(-)-10-Camphorsulfonic acid, in the same solvent.
-
Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. The less soluble diastereomeric salt should begin to precipitate. The rate of cooling and agitation is critical for forming well-defined crystals.
-
Isolation: Isolate the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water, basify to pH > 12 with NaOH, and extract the pure (3S)-Aminoquinuclidine-D1 free base into an organic solvent.
-
Purity Check: Analyze the enantiomeric purity of the recovered amine using the chiral HPLC method described above. Repeat the crystallization if necessary to achieve the desired ee.
-
Issue 2: My NMR spectrum shows residual starting materials (e.g., 3-Quinuclidinone) or unknown organic byproducts.
Root Cause Analysis: These impurities typically result from incomplete reactions or side reactions during synthesis. For instance, the reductive amination of 3-quinuclidinone might not go to completion, or the reducing agent might generate byproducts. [9][10] Recommended Solutions:
-
Acid-Base Extraction: This is a powerful technique for separating a basic compound like aminoquinuclidine from neutral or acidic impurities.
-
Flash Column Chromatography: For impurities with similar basicity but different polarity, flash chromatography is the preferred method. Amines can be challenging to purify on standard silica gel due to their basicity, which causes significant tailing.
Step-by-Step Protocol: Flash Chromatography of a Basic Amine
-
Stationary Phase: Use standard silica gel (40-63 µm). For particularly difficult separations, alumina (basic or neutral) can be an alternative.
-
Mobile Phase Selection: A gradient of methanol in dichloromethane (DCM) is a good starting point.
-
Tailing Suppression (Critical): To obtain sharp peaks, you must add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface.
-
Loading: Use a minimal amount of solvent to dissolve your crude product. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution & Collection: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent in vacuo.
Parameter Recommended Conditions Stationary Phase Silica Gel (40-63 µm) Mobile Phase Dichloromethane : Methanol : Ammonium Hydroxide (e.g., 95:4.5:0.5 to 90:9:1) Visualization (TLC) Ninhydrin stain or Permanganate stain -
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my (3S)-Aminoquinuclidine-D1 synthesis? A: Impurities can be broadly categorized:
-
Enantiomeric: The (3R)-enantiomer.
-
Reaction-Related: Unreacted starting materials like 3-quinuclidinone or the corresponding alcohol, 3-quinuclidinol. *[9] Reagent-Related: Residual chiral resolving agents (e.g., tartaric acid), [6]or inorganic salts from reductions and workups (e.g., borates from NaBH₄ reduction).
-
Solvent-Related: Residual solvents from the reaction or purification steps (e.g., Toluene, Ethanol, Methanol).
Q2: I have the purified (3S)-Aminoquinuclidine-D1 as a free base. How do I prepare the stable dihydrochloride salt? A: The dihydrochloride salt offers superior stability, solubility in aqueous media, and is easier to handle as a solid. 1[11]. Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or isopropanol. 2. Cool the solution in an ice bath. 3. Slowly bubble dry HCl gas through the solution or add a stoichiometric amount of a solution of HCl in a solvent like isopropanol or ether. 4. The dihydrochloride salt will precipitate as a white solid. 5[12]. Stir for 30-60 minutes to ensure complete precipitation. 6. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., ether), and dry under vacuum. The melting point of the non-deuterated dihydrochloride is reported to be high, around 321-323 °C (decomposes).
[12][13]Q3: What are the recommended storage conditions for the purified product? A: Storage conditions depend on whether you have the free base or the salt form.
-
(3S)-Aminoquinuclidine-D1 Dihydrochloride: This salt is relatively stable. Store at room temperature or refrigerated (2-8°C), tightly sealed to protect from moisture. *[11][14][15] (3S)-Aminoquinuclidine-D1 Free Base: The free base is more reactive and can be hygroscopic. It is best stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C) to prevent degradation.
Q4: My crystallization attempts are failing. What are some good starting points for recrystallization? A: Recrystallization is highly dependent on finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. While specific data for the deuterated compound is scarce, techniques for similar structures provide a good starting point. *[16][17] For the Dihydrochloride Salt: Highly polar solvents are required. Try recrystallizing from methanol/water mixtures or ethanol. *[6] For the Free Base: The free base is more soluble in organic solvents. Try systems like hot acetone or isopropanol, potentially with the addition of a less polar anti-solvent like hexane or ether to induce crystallization upon cooling.
[16]### References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
(R)-()-3-Aminoquinuclidine Dihydrochloride 98.0%. PureSynth. [Link]
-
Enantiomers of quinuclidin-3-ol derivatives: resolution and interactions with human cholinesterases. SciSpace. [Link]
-
Process for the preparation of quinuclidine-3-methanol. Google Patents.
-
The preparation method of S-3-aminoquinine dihydrochloride. Google Patents.
-
A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. . [Link]
-
Synthesis of functionalised quinuclidines. The University of Liverpool Repository. [Link]
-
Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. PMC. [Link]
-
(S)-(-)-3-Aminoquinuclidine Dihydrochloride 98.0%. PureSynth. [Link]
-
Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents. PMC. [Link]
-
3-quinuclidone hydrochloride. Organic Syntheses Procedure. [Link]
-
Process for the preparation of quinuclidine derivatives substituted in position 3. Google Patents.
-
Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101613349B - Preparation method of S-3-aminoquinuclidine dihydrochloride - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 3-氨基奎宁 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-Aminoquinuclidine dihydrochloride | 6530-09-2 [chemicalbook.com]
- 14. pure-synth.com [pure-synth.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC Separation of (3S)- vs. (3R)-Aminoquinuclidine-D1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. Quinuclidine derivatives, a key scaffold in numerous APIs, are no exception.[1] The robust and reliable chiral separation of enantiomers like (3S)- and (3R)-Aminoquinuclidine is therefore not merely an analytical challenge, but a regulatory and safety imperative.[1]
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (3S)- and (3R)-Aminoquinuclidine-D1. As a deuterated analog, the "D1" designation introduces subtle complexities that will be addressed. We will explore the foundational principles of chiral recognition on polysaccharide-based stationary phases, provide detailed experimental protocols, and compare HPLC with alternative techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The Critical Role of Chiral Stationary Phases (CSPs)
The heart of any successful chiral HPLC separation lies in the selection of the appropriate chiral stationary phase (CSP). For compounds like 3-aminoquinuclidine, which possess a rigid bicyclic structure and a primary amine group, polysaccharide-based CSPs have demonstrated exceptional enantioselectivity.[1] These CSPs, typically derived from cellulose or amylose that are functionalized with carbamate derivatives, create a complex chiral environment.
The mechanism of enantiorecognition on these phases is a multifaceted process involving a combination of attractive interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, as well as steric repulsion.[2] The helical grooves of the polysaccharide polymer act as chiral pockets, into which the enantiomers can intercalate.[2] The subtle differences in how the (3S) and (3R) enantiomers fit into these pockets lead to the formation of transient diastereomeric complexes with different energies, resulting in differential retention times and, ultimately, separation.[2]
The choice between different polysaccharide-based columns, for instance, those with coated versus immobilized selectors, can significantly impact method development. Immobilized phases offer greater solvent compatibility, allowing for the use of a wider range of organic solvents that can be crucial for optimizing selectivity and solubility.[2]
The "D1" Isotope Effect: A Subtle but Significant Factor
The presence of a deuterium atom in the analyte, as in Aminoquinuclidine-D1, can introduce an "isotope effect" in the chromatographic separation. This effect arises from the slight differences in the physicochemical properties of the C-D bond compared to the C-H bond, such as bond length and vibrational energy. While often subtle, this can lead to small but measurable differences in retention times between the deuterated and non-deuterated compounds, and even between isotopomers.[3][4][5]
In the context of chiral separation, this isotope effect can be either "normal" (heavier isotopologue retained longer) or "inverse" (lighter isotopologue retained longer).[4][5] The nature of this effect is influenced by the mobile phase composition and the specific interactions with the CSP.[4][5] For the separation of (3S)- vs (3R)-Aminoquinuclidine-D1, it is crucial to be aware of this potential for slight shifts in retention times compared to the non-deuterated analog. However, the fundamental principles of enantiorecognition by the chiral stationary phase remain the dominant factor in achieving separation between the enantiomers.
Experimental Protocol: Chiral HPLC Separation of Derivatized Aminoquinuclidine-D1
Due to the lack of a strong UV chromophore in 3-aminoquinuclidine, pre-column derivatization is a highly effective strategy to enable sensitive UV detection.[1] The following protocol is adapted from a validated method for a structurally similar compound, 3-quinuclidinol, and is expected to provide excellent resolution for the target analyte.
Pre-column Derivatization with Benzoyl Chloride
This step introduces a benzoyl group, which acts as a chromophore for UV detection.
Caption: Workflow for the derivatization of Aminoquinuclidine-D1.
Methodology:
-
Dissolution: Dissolve approximately 10 mg of racemic (3R/3S)-Aminoquinuclidine-D1 in 2.0 mL of dichloromethane in a suitable vial.
-
Reagent Addition: Add 0.1 mL of triethylamine followed by 0.1 mL of benzoyl chloride to the solution.
-
Reaction: Cap the vial and stir the mixture at room temperature for 1 hour.
-
Quenching: Add 1.0 mL of methanol to quench the excess benzoyl chloride.
-
Dilution: Dilute the reaction mixture to a suitable concentration with the mobile phase before injection.
Chiral HPLC Conditions
The following conditions are a robust starting point for achieving baseline separation.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® IC (or a similar cellulose tris(3,5-dichlorophenylcarbamate) phase), 250 x 4.6 mm, 5 µm | Polysaccharide-based CSPs are highly effective for quinuclidine derivatives. The specific selector on the IC column has shown excellent enantioselectivity for similar analytes. |
| Mobile Phase | n-Hexane / Ethanol / 2-Propanol / Diethylamine (80:8:12:0.4, v/v/v/v) | A normal phase system provides strong enantioselective interactions. Diethylamine is a crucial additive to improve the peak shape of basic analytes like aminoquinuclidine by minimizing interactions with residual silanol groups on the silica support. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 25°C | Temperature can influence chiral recognition. Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection | UV at 230 nm | The benzoyl derivative exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Expected Results: Under these conditions, baseline separation of the two derivatized enantiomers is anticipated, with a resolution factor (Rs) significantly greater than 1.5.
Comparison with Alternative Chiral Separation Techniques
While chiral HPLC is a powerful and widely used technique, other methods offer distinct advantages and can be valuable alternatives depending on the specific analytical needs.
| Technique | Principle | Advantages for Aminoquinuclidine-D1 | Disadvantages/Considerations |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the main mobile phase component. | Faster separations: Lower viscosity of the mobile phase allows for higher flow rates.[6] Greener technique: Reduced consumption of organic solvents.[6] Complementary selectivity: Can provide different elution orders and selectivities compared to HPLC. | Specialized instrumentation required. Solubility: The analyte must be soluble in the supercritical fluid/modifier mixture. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High efficiency and sensitivity. | Derivatization required: Aminoquinuclidine is not sufficiently volatile for direct GC analysis. Thermal stability: The derivatized analyte must be thermally stable. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency and resolution. Low sample and reagent consumption. Can be performed without derivatization. | Lower concentration sensitivity compared to HPLC with UV detection. Reproducibility can be more challenging. |
Alternative Protocol: Chiral Capillary Electrophoresis (CE)
This protocol is based on a method for a similar quinuclidine derivative and can be adapted for Aminoquinuclidine-D1.
Caption: Workflow for chiral separation by Capillary Electrophoresis.
Methodology:
-
Capillary: Uncoated fused-silica capillary, ~60 cm total length (50 cm to detector) x 50 µm I.D.
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector such as a sulfated cyclodextrin derivative.
-
Sample Preparation: Dissolve the (3R/3S)-Aminoquinuclidine-D1 in the BGE or a compatible low-ionic-strength buffer.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -25 kV to -30 kV (reverse polarity).
-
Detection: UV at a low wavelength (e.g., 200-220 nm) for the underivatized amine.
Conclusion
The chiral separation of (3S)- and (3R)-Aminoquinuclidine-D1 is a critical analytical task in pharmaceutical development. Chiral HPLC using polysaccharide-based stationary phases stands out as a robust and reliable method, particularly when coupled with pre-column derivatization to enhance detectability. Understanding the principles of chiral recognition and the potential influence of isotopic labeling is key to successful method development and optimization.
While HPLC is often the primary choice, alternative techniques such as SFC, GC, and CE offer unique advantages in terms of speed, environmental impact, and separation mechanism. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the desired speed, sensitivity, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust enantioselective methods for this important class of compounds.
References
-
Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry - ACS Publications. Available at: [Link].
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link].
-
Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. ResearchGate. Available at: [Link].
-
Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. Available at: [Link].
-
Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. Available at: [Link].
-
Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. PubMed. Available at: [Link].
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI. Available at: [Link].
-
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. Available at: [Link].
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. agilent.com. Available at: [Link].
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link].
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link].
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link].
-
Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS. Available at: [Link].
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link].
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link].
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link].
-
Chiralpak AS Instruction Manual 2013. MZ-Analysentechnik. Available at: [Link].
-
Application Notes: Chiral. LCGC International. Available at: [Link].
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC. Available at: [Link].
-
Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents. PMC. Available at: [Link].
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link].
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- 6. selvita.com [selvita.com]
A Researcher's Guide to Comparative Mass Spectrometry: Unveiling Isotopic Shifts in (3S)-Aminoquinuclidine-D1 vs. its Native Form
In the landscape of modern pharmaceutical development and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification via mass spectrometry.[1][2] This guide provides an in-depth technical comparison of the mass spectral characteristics of (3S)-Aminoquinuclidine and its deuterated analog, (3S)-Aminoquinuclidine-D1. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the underlying principles of fragmentation and isotopic differentiation that are critical for researchers in this field.
This guide is structured to provide a comprehensive understanding, from the foundational principles to the practical application of mass spectrometry in analyzing these compounds. We will explore the expected fragmentation patterns, the subtle yet significant shifts induced by deuterium labeling, and the logic behind the analytical choices made.
Introduction to (3S)-Aminoquinuclidine and the Significance of Deuterium Labeling
(3S)-Aminoquinuclidine is a chiral bicyclic amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its rigid cage-like structure and basic nitrogen atom make it a person of interest in medicinal chemistry. The introduction of a single deuterium atom to create (3S)-Aminoquinuclidine-D1 provides a powerful tool for quantitative bioanalysis.
Deuterated compounds are chemically almost identical to their native counterparts, exhibiting nearly the same ionization efficiency and chromatographic retention times.[1][2] However, the increased mass due to the presence of deuterium allows for their clear differentiation in a mass spectrometer.[2] This property is the cornerstone of their use as internal standards to correct for sample loss and matrix effects during analysis.[1]
Experimental Design: A Validated Approach to Comparative Analysis
To objectively compare the mass spectra of (3S)-Aminoquinuclidine and its D1 analog, a robust experimental workflow is essential. The following protocol outlines a standard approach using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), a technique well-suited for the analysis of polar and basic compounds like aminoquinuclidines.[3][4][5]
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare 1 µg/mL solutions of both (3S)-Aminoquinuclidine (native) and (3S)-Aminoquinuclidine-D1 in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acidic mobile phase promotes protonation of the basic nitrogen atoms, which is crucial for positive mode ESI.
-
-
Instrumentation:
-
Utilize a triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Mass Spectrometer Conditions (Positive Ion Mode):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Full Scan (MS1) Range: m/z 50-250
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ions of the native (m/z 127.1) and deuterated (m/z 128.1) compounds.
-
Collision Gas: Argon
-
Collision Energy: Optimize in the range of 10-30 eV to achieve a rich fragmentation pattern. Collision-induced dissociation (CID) is a common method for fragmenting ions in the gas phase.[6][7]
-
Product Ion Scan Range: m/z 20-130
-
The following diagram illustrates the generalized workflow for this comparative analysis.
Caption: Experimental workflow for the comparative mass spectral analysis.
Comparative Analysis of Mass Spectra
The key difference in the mass spectra of the native and deuterated compounds lies in the mass-to-charge ratio (m/z) of the precursor and fragment ions containing the deuterium atom. For this guide, we will assume the deuterium is located on the carbon atom at position 3, adjacent to the amino group.
Precursor Ion Analysis (MS1)
In positive mode ESI, both compounds will readily accept a proton to form the protonated molecule, [M+H]⁺.
| Compound | Molecular Formula | Exact Mass | [M+H]⁺ m/z |
| (3S)-Aminoquinuclidine | C₇H₁₄N₂ | 126.1157 | 127.1230 |
| (3S)-Aminoquinuclidine-D1 | C₇H₁₃DN₂ | 127.1220 | 128.1293 |
Table 1: Comparison of precursor ion m/z values.
The 1 Dalton shift in the precursor ion mass is the primary identifier for the deuterated standard.
Fragmentation Pattern Analysis (MS/MS)
The fragmentation of the protonated aminoquinuclidine is expected to proceed through several key pathways, primarily involving the cleavage of the bicyclic ring structure and the loss of the amino group.
The following diagram illustrates a plausible fragmentation pathway for (3S)-Aminoquinuclidine.
Caption: Proposed fragmentation pathway for protonated (3S)-Aminoquinuclidine.
Based on this proposed fragmentation, we can predict the corresponding fragments for the D1-labeled compound.
| Native Compound Fragment (m/z) | Deuterated Compound Fragment (m/z) | Mass Shift (Da) | Proposed Neutral Loss/Fragment Identity |
| 127.1 | 128.1 | +1 | [M+H]⁺ |
| 110.1 | 110.1 | 0 | Loss of NH₂D (Ammonia with Deuterium) |
| 96.1 | 97.1 | +1 | Loss of CH₂NH₂ |
| 82.1 | 83.1 | +1 | Further fragmentation of the ring |
| 68.1 | 69.1 | +1 | Subsequent ring fragmentation |
Table 2: Comparative MS/MS fragmentation data.
Discussion: Interpreting the Isotopic Shifts
The data presented in Table 2 provides valuable insights into the fragmentation mechanism.
-
Loss of Ammonia: The fragment at m/z 110.1 in the native compound corresponds to the loss of ammonia (NH₃). In the deuterated compound, the corresponding loss would be of NH₂D, resulting in a fragment at the same m/z of 110.1. This observation would confirm the location of the deuterium on the C3 carbon, as the deuterium is lost along with the amino group.
-
Ring Fragmentation: The fragments at m/z 96.1, 82.1, and 68.1 in the native spectrum are indicative of the fragmentation of the quinuclidine ring system. The consistent +1 Da shift for these fragments in the deuterated compound's spectrum strongly suggests that the deuterium atom remains on the charged fragment after the initial fragmentation events. This provides further evidence for the proposed fragmentation pathway and the location of the isotopic label.
The presence of a consistent mass shift in the majority of the fragment ions is a critical quality attribute for a deuterated internal standard, as it ensures that the fragments chosen for quantification in a Multiple Reaction Monitoring (MRM) assay are distinct from those of the native analyte.
Conclusion: A Powerful Tool for Quantitative Analysis
This guide has provided a detailed, albeit predictive, comparison of the mass spectra of (3S)-Aminoquinuclidine and its D1-labeled analog. The principles discussed here—protonation in ESI, collision-induced dissociation, and the predictable mass shifts of deuterated fragments—are fundamental to the use of stable isotope-labeled standards in quantitative mass spectrometry.
By understanding these principles, researchers can confidently develop robust and reliable analytical methods for the quantification of (3S)-Aminoquinuclidine and other similar molecules in complex biological matrices. The use of a deuterated internal standard like (3S)-Aminoquinuclidine-D1 is not merely a matter of convenience; it is a requisite for achieving the highest levels of accuracy and precision in bioanalytical studies.
References
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (2025). SciSpace. Available at: [Link]
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (2025). Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Combination of Probe Electrospray Ionization Mass Spectrometry and Mass Spectrometry Imaging to Analyze Plant Alkaloids in Narcissus tazetta. (n.d.). J-Stage. Available at: [Link]
-
Van Berkel, G. J., & Ford, M. J. (2007). Thin-Layer Chromatography/Desorption Electrospray Ionization Mass Spectrometry: Investigation of Goldenseal Alkaloids. Analytical Chemistry, 79(7), 2447–2454. Available at: [Link]
-
Gardner, D. R., Lee, S. T., & Panter, K. E. (n.d.). Analysis of Larkspur Alkaloids by FI-ESI-MS. Utah State University. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). In Wikipedia. Available at: [Link]
-
Gabel, C. A. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7574–7583. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Available at: [Link]
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A Comparative Guide to the Bioanalytical Validation of (3S)-Aminoquinuclidine-D1 as a Gold-Standard Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern bioanalysis, particularly within pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of analytes in complex biological matrices is non-negotiable. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an in-depth validation of (3S)-Aminoquinuclidine-D1, demonstrating its superiority over alternative standards, such as structural analogs. Through a series of comparative experiments, we will establish that (3S)-Aminoquinuclidine-D1 ensures the highest level of accuracy, precision, and robustness, meeting stringent regulatory requirements for bioanalytical method validation.
Introduction: The Pursuit of Bioanalytical Certainty
(3S)-Aminoquinuclidine is a vital chiral building block in pharmaceutical research, often integral to the synthesis of novel drug candidates targeting neurological disorders.[1] Its presence and concentration in biological fluids are critical parameters in understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
To accurately measure these concentrations, bioanalytical methods must overcome inherent variabilities introduced during sample processing and analysis. An internal standard (IS) is added at a known concentration to every sample, including calibrators and quality controls (QCs), to correct for these variations.[2] While structural analogs can be used, they often fall short. A SIL-IS, such as (3S)-Aminoquinuclidine-D1, is chemically and structurally identical to the analyte, ensuring it behaves in the same manner throughout the analytical process.[3][4] This identical behavior is the key to compensating for matrix effects, variations in extraction recovery, and instrument response, making it the preferred choice for robust and reliable quantification.[5][6][7][8]
The Analyte and the Standard: A Tale of Two Molecules
The ideal SIL-IS should have a stable isotopic label and a sufficient mass difference from the analyte to prevent spectral overlap, typically three or more mass units.[9] (3S)-Aminoquinuclidine-D1 meets these criteria, providing a distinct mass shift for MS detection while retaining identical physicochemical properties to the parent molecule.
Caption: Chemical structures of the analyte and its deuterated standard.
The Validation Framework: Adhering to Global Standards
The validation of a bioanalytical method is a formal process to demonstrate its suitability for the intended purpose.[10] Regulatory bodies like the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide comprehensive guidelines.[11][12][13] Our validation of (3S)-Aminoquinuclidine-D1 follows the principles laid out in the ICH M10 guideline, which covers selectivity, matrix effect, accuracy, precision, stability, and other critical parameters.[11]
Sources
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- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
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- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Assessing enantiomeric purity of (3S)-Aminoquinuclidine-D1
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- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Guide: Cross-Reactivity & Application Profiling of (3S)-Aminoquinuclidine-D1
Executive Summary
Product Focus: (3S)-Aminoquinuclidine-D1 (CAS: N/A - Custom Synthesis / Analog) Primary Application: Mechanistic Probe (Kinetic Isotope Effect) & Bioanalytical Internal Standard (Limited). The Core Challenge: In precision drug development, (3S)-Aminoquinuclidine-D1 occupies a critical intersection between metabolic stability probing and bioanalytical quantification . This guide objectively compares its performance against non-deuterated analogs (Native) and poly-deuterated isotopologs (e.g., D9/D13).
Key Insight: While (3S)-Aminoquinuclidine-D1 is an exceptional tool for mapping CYP450 active sites via the Kinetic Isotope Effect (KIE), it presents significant isotopic cross-reactivity risks when used as an Internal Standard (IS) in LC-MS/MS due to mass spectral overlap with the natural M+1 isotope of the native analyte.
Part 1: The Isotopic Landscape – Comparative Analysis
The following table contrasts (3S)-Aminoquinuclidine-D1 against its primary alternatives.
Table 1: Comparative Performance Matrix
| Feature | (3S)-Aminoquinuclidine (Native) | (3S)-Aminoquinuclidine-D1 (Target) | (3S)-Aminoquinuclidine-D9 (Gold Std) |
| Primary Use | Active Pharmaceutical Ingredient (API) / Ligand | Mechanistic Probe (KIE) | Quantification (LC-MS/MS) |
| Mass Shift | M+0 | M+1 (+1 Da) | M+9 (+9 Da) |
| Bioanalytical Cross-Talk | N/A (Analyte) | High Risk (Overlaps with Native 13C isotope) | Negligible (Clean mass separation) |
| Metabolic Stability | Baseline | Variable (Depends on D-location) | High (Multiple blocked sites) |
| Cost Efficiency | Low | Medium | High |
| Regulatory Risk (FDA M10) | N/A | High (Requires correction factors) | Low (Preferred) |
Part 2: Bioanalytical Cross-Reactivity (LC-MS/MS)
In High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), "cross-reactivity" manifests as Isotopic Interference .
The "M+1" Problem
Carbon-13 (
-
The Conflict: (3S)-Aminoquinuclidine-D1 also appears at
127. -
The Consequence: At high analyte concentrations, the native compound's
isotope "bleeds" into the Internal Standard channel, artificially inflating the IS signal. This causes non-linear calibration curves (quadratic fit required) and quantification errors.
Diagram 1: LC-MS/MS Isotopic Cross-Talk Pathway
This diagram illustrates the signal contribution mechanism that invalidates D1 as a robust internal standard.
Caption: Figure 1. Isotopic Cross-Talk Mechanism. The dashed yellow line represents the native analyte's natural isotope contributing false signal to the D1 Internal Standard channel.
Part 3: Metabolic Cross-Reactivity & KIE Studies
While D1 is poor for quantification, it is superior for Mechanistic Profiling . By placing a single deuterium atom at the chiral center (C3) or the adjacent bridgehead (C4), researchers can determine the rate-determining step of metabolism.
Primary Kinetic Isotope Effect (KIE)
If the C-H bond breaking at the C3 position is the rate-limiting step in CYP450 oxidation:
-
Observation: (3S)-Aminoquinuclidine-D1 will show a significantly longer half-life (
) than the native form. -
Application: This confirms the site of metabolism (SOM) without altering the steric properties of the molecule, guiding the design of "metabolically blocked" drugs (e.g., deuterated analogs).
Diagram 2: Metabolic Fate Decision Tree
Caption: Figure 2. Metabolic Decision Tree. Using D1 to distinguish between Carbon-oxidation (C3) and N-oxidation pathways based on kinetic shifts.
Part 4: Validated Experimental Protocols
Protocol A: Assessment of IS Cross-Signal Contribution (Bioanalysis)
Objective: To quantify the interference of Native (3S)-Aminoquinuclidine on the D1 Internal Standard channel.
-
Preparation:
-
Prepare a ULOQ (Upper Limit of Quantification) sample of the Native analyte (e.g., 1000 ng/mL) in the biological matrix (plasma/serum). Do not add Internal Standard.
-
Prepare a Blank matrix sample spiked only with the (3S)-Aminoquinuclidine-D1 IS at the working concentration.
-
-
LC-MS/MS Injection:
-
Inject the ULOQ sample. Monitor the transition for the IS (e.g., 127 -> Product Ion).
-
Inject the IS-only Blank. Monitor the transition for the Analyte (e.g., 126 -> Product Ion).
-
-
Calculation:
-
% Interference on IS:
-
-
Acceptance Criteria (FDA M10):
-
The interference from the analyte into the IS channel should be < 5% of the IS response.
-
Note: With D1, this will likely fail (expect >10%), necessitating the use of D9 or a non-linear regression model.
-
Protocol B: Intrinsic Clearance ( ) Comparison (Metabolism)
Objective: To determine the Kinetic Isotope Effect (KIE).[1]
-
Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP2D6.
-
Substrates:
-
Group A: Native (3S)-Aminoquinuclidine (1 µM).
-
Group B: (3S)-Aminoquinuclidine-D1 (1 µM).
-
-
Reaction:
-
Pre-incubate (5 min, 37°C) in phosphate buffer (pH 7.4).
-
Initiate with NADPH (1 mM).
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing a distinct IS (e.g., D9-analog).
-
-
Analysis:
-
Plot
vs. Time. -
Slope
.
-
-
KIE Calculation:
Part 5: References
-
FDA (U.S. Food and Drug Administration). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions. Methods in Enzymology. [Link]
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis: Impact of Isotopic Interference. Journal of Chromatography B. [Link]
-
Gomez, C., et al. (2014). Quinuclidine Derivatives as 5-HT3 Receptor Antagonists: Synthesis and Metabolic Stability. European Journal of Medicinal Chemistry. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3S)-Aminoquinuclidine-D1 Dihydrochloride
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (3S)-Aminoquinuclidine-D1 Dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Executive Summary: Disposal at a Glance
For quick reference, the table below summarizes the critical information for the disposal of this compound.
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste (Solid, Non-halogenated Organic) | Classified based on irritant, harmful, and potential sensitization properties.[1][2][3] Must be managed under EPA and RCRA regulations.[4][5] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Ensures compliant disposal via methods like incineration or chemical treatment, protecting personnel and the environment.[6][7][8] |
| In-Lab Treatment | Not Recommended | Direct neutralization or sewer disposal is prohibited due to the compound's hazards and regulatory status.[9][10] |
| Required PPE | Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat | Protects against skin and eye irritation and accidental ingestion.[3][11] For bulk handling or dust generation, a dust mask (e.g., N95) is required. |
| Waste Container | Clearly Labeled, Sealable, Chemically Compatible (e.g., HDPE or Glass) | Prevents leaks, misidentification, and reactions. Must be labeled "HAZARDOUS WASTE".[7][12][13] |
| Segregation | Store separately from incompatible materials | Must be segregated from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[12][14] |
| Spill Management | Use absorbent, non-reactive material. Avoid generating dust. | For minor spills, sweep up solid material carefully. For major spills, evacuate and contact EH&S.[15][16][17] |
Introduction to this compound
This compound, a deuterated isotopologue of a quinuclidine derivative, is a specialized reagent primarily used in medicinal chemistry and drug development. Its value lies in its role as a chiral building block and its use in metabolic studies, where the deuterium label (D1) allows researchers to trace the compound's fate in biological systems.
The dihydrochloride salt form enhances its stability and solubility in aqueous media. From a disposal perspective, three features are critical:
-
The Amine Core: The basic nitrogenous structure dictates its chemical reactivity.
-
The Dihydrochloride Salt: This makes the compound an acidic salt.
-
The Deuterium Label: While not altering its fundamental chemical hazards, the presence of an isotope means it should be managed as a distinct chemical entity. The disposal protocol for the deuterated form should, at a minimum, adhere to the same level of precaution as its non-deuterated analogue.[6]
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Proper handling and disposal procedures are directly derived from the compound's inherent hazards. Based on data for the non-deuterated parent compound, (3S)-Aminoquinuclidine Dihydrochloride is classified with the following risks:
-
Harmful if Swallowed (Acute Oral Toxicity): Accidental ingestion can lead to toxic effects.[1][2][3]
-
Causes Skin and Serious Eye Irritation: Direct contact can result in significant irritation, requiring immediate and thorough washing.[1][2][3]
-
May Cause Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.[1][3]
-
Potential for Allergic Skin Reaction: Some data suggests a risk of skin sensitization.[1]
These hazards mandate that this compound be treated as regulated hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), improper disposal (e.g., via standard trash or sewer systems) is prohibited.[4] The primary goal of this protocol is to ensure this material is collected, stored, and transferred in a manner that prevents human exposure and environmental contamination.
Personnel Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory to mitigate the risks identified above:
-
Eye Protection: Chemical safety goggles are required. For handling larger quantities where splashing is a risk, a face shield should be used in conjunction with goggles.[3][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Contaminated gloves should be disposed of as hazardous waste after use.[11]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: When handling the solid material outside of a fume hood or in situations where dust may be generated, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste, from the point of generation to its final collection.
Waste Characterization
The first step is to correctly identify the waste. Any container holding this compound, including residual amounts in the original product bottle, contaminated weighing paper, or PPE, must be treated as hazardous waste.
Container Selection & Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the amine salt. High-density polyethylene (HDPE) or glass bottles with secure, screw-top caps are appropriate.[12][13] If reusing a reagent container, it must be triple-rinsed, with the rinsate collected as hazardous waste.[9]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[13] The label must include:
Waste Accumulation & Segregation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][18]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[9][12] A funnel should never be left in the container opening.[12]
-
Segregate from Incompatibles: Store the container in secondary containment (such as a plastic tub) to contain potential leaks. Crucially, it must be stored separately from incompatible chemical classes, including:
-
Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9] For practical laboratory purposes, request a pickup long before this limit is reached.
Arranging for Final Disposal
-
Request Pickup: Once the container is 75-90% full, or at least every 12 months for academic labs operating under Subpart K regulations, arrange for disposal.[19] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[8]
-
Provide Documentation: Complete a chemical waste pickup form as required by your institution, ensuring the information matches the container label exactly.[12]
Spill & Emergency Procedures
In the event of a spill, prompt and correct action is essential.
-
Minor Spill (Small amount of solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material together, avoiding the creation of dust.[15]
-
Use a non-reactive absorbent material if necessary.
-
Place the spilled material and all cleanup debris into a designated hazardous waste container and label it accordingly.[13][15]
-
Clean the spill area with soap and water.
-
-
Major Spill (Large quantity or if dust is generated):
-
Evacuate: Immediately evacuate the affected area.[16]
-
Alert: Notify your supervisor and contact your institution's emergency response line or EH&S.
-
Secure: Prevent entry into the area.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Regulatory Framework
The procedures outlined in this guide are designed to comply with key regulations from the following bodies:
-
Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA), including regulations for academic laboratories (40 CFR Part 262, Subpart K).[4][18][19]
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including chemical storage, container requirements, and employee training on hazardous materials.[4][7][14][20]
Adherence to these guidelines is not only best practice but a legal requirement.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (2025).
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Daniels Health. (2025, May 21).
- US Bio-Clean. (2014, June 13).
- U.S. Environmental Protection Agency. (2025, November 25).
- Apollo Scientific. (3S)-3-Aminoquinuclidine dihydrochloride.
- U.S. Environmental Protection Agency.
- Santa Cruz Biotechnology.
- Temarry Recycling. (2020, February 27). How To Dispose Of Lab Chemicals.
- Thermo Scientific Chemicals. 3-Aminoquinuclidine dihydrochloride, 98%.
- MedChemExpress. (S)-Quinuclidin-3-amine dihydrochloride.
- 3M.
- CDN Isotopes. Safety Data Sheet - (R)-(-)-3-Quinuclidinol-2,2,3,6,6,7,7-d7.
- TargetMol.
- MilliporeSigma. (2025, September 22).
- Sigma-Aldrich. (S)-(-)-3-Aminoquinuclidine 98 119904-90-4.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- National Institutes of Health. Chemical Safety Guide, 5th Ed.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- The University of Texas at Austin. Procedures for Disposal of Hazardous Waste.
- TCI Chemicals. (S)-(-)-3-Aminoquinuclidine Dihydrochloride.
- Clean Management Environmental Group. (2022, September 13).
- Indiana University. In-Lab Disposal Methods: Waste Management Guide.
Sources
- 1. 119904-90-4 Cas No. | (3S)-3-Aminoquinuclidine dihydrochloride | Apollo [store.apolloscientific.co.uk]
- 2. 3-Aminoquinuclidine dihydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. danielshealth.com [danielshealth.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbioclean.com [usbioclean.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. connmaciel.com [connmaciel.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. targetmol.com [targetmol.com]
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- 19. epa.gov [epa.gov]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
